molecular formula C15H17NO4 B12528007 Propanedioic acid, [(1-methyl-1H-indol-2-yl)methyl]-, dimethyl ester CAS No. 656228-35-2

Propanedioic acid, [(1-methyl-1H-indol-2-yl)methyl]-, dimethyl ester

Cat. No.: B12528007
CAS No.: 656228-35-2
M. Wt: 275.30 g/mol
InChI Key: HFKWHYIHXIQEPI-UHFFFAOYSA-N
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Description

Propanedioic acid, [(1-methyl-1H-indol-2-yl)methyl]-, dimethyl ester is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an indole moiety attached to a propanedioic acid dimethyl ester group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, [(1-methyl-1H-indol-2-yl)methyl]-, dimethyl ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, [(1-methyl-1H-indol-2-yl)methyl]-, dimethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of propanedioic acid, [(1-methyl-1H-indol-2-yl)methyl]-, dimethyl ester involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity and leading to diverse biological effects . The compound may also influence cellular signaling pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanedioic acid, [(1-methyl-1H-indol-2-yl)methyl]-, dimethyl ester is unique due to its specific combination of the indole moiety with the propanedioic acid dimethyl ester group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in medicinal chemistry and biological research .

Properties

CAS No.

656228-35-2

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

dimethyl 2-[(1-methylindol-2-yl)methyl]propanedioate

InChI

InChI=1S/C15H17NO4/c1-16-11(8-10-6-4-5-7-13(10)16)9-12(14(17)19-2)15(18)20-3/h4-8,12H,9H2,1-3H3

InChI Key

HFKWHYIHXIQEPI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1CC(C(=O)OC)C(=O)OC

Origin of Product

United States

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